6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
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Overview
Description
6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H12BrN. It is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in medicinal chemistry due to its presence in various bioactive molecules .
Preparation Methods
The synthesis of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the bromination of 4-methyl-1,2,3,4-tetrahydroquinoline. This reaction is carried out under controlled conditions to ensure selective bromination at the 6-position. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with the reaction conducted in an inert solvent such as dichloromethane .
Chemical Reactions Analysis
6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to naturally occurring alkaloids.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substituent can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride can be compared with other tetrahydroquinoline derivatives, such as:
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar in structure but lacks the methyl group at the 4-position.
4-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine substituent at the 6-position.
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Contains an additional methyl group at the 4-position.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13BrClN |
---|---|
Molecular Weight |
262.57 g/mol |
IUPAC Name |
6-bromo-4-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-4-5-12-10-3-2-8(11)6-9(7)10;/h2-3,6-7,12H,4-5H2,1H3;1H |
InChI Key |
NIGINBMMQUSRJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C1C=C(C=C2)Br.Cl |
Origin of Product |
United States |
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